BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to the Spectroscopic
Properties of Substituted Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-methoxy-2,3,4,9-tetrahydro-1H-
Compound Name:
carbazol-1-one

cat. No.: B1305756

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of substituted
1,2,3,4-tetrahydrocarbazoles. The aim is to offer a valuable resource for the identification and
characterization of these important heterocyclic compounds, which are prevalent in many
biologically active molecules. The data presented herein has been compiled from various
scientific sources and is organized for easy comparison.

Introduction to Tetrahydrocarbazoles and
Spectroscopic Analysis

Tetrahydrocarbazoles are a class of heterocyclic compounds featuring a fused indole and
cyclohexane ring system. Their rigid structure and potential for substitution at various positions
make them attractive scaffolds in medicinal chemistry. Spectroscopic techniques such as
Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass
Spectrometry (MS) are fundamental tools for elucidating the structure and electronic properties
of these molecules. The position and nature of substituents on the tetrahydrocarbazole core
significantly influence their spectroscopic signatures. This guide will explore these effects
through a comparative presentation of experimental data.

Spectroscopic Data Comparison
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The following tables summarize the key spectroscopic data for the parent 1,2,3,4-
tetrahydrocarbazole and a selection of its derivatives with electron-donating and electron-
withdrawing groups at various positions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The
absorption maxima (Amax) are influenced by the extent of conjugation and the electronic nature
of the substituents.

Compound Solvent Amax (nm) Reference

1,2,3,4-

Ethanol 234, 285, 293 [1112]
Tetrahydrocarbazole

6-Chloro-1,2,3,4-

Ethylene Glycol 292
tetrahydrocarbazole

N-
(chloroacetyl)-1,2,3,4- DMSO 292 [2]

tetrahydrocarbazole

N-
(hydrazinoacetyl)-1,2,
3,4-

tetrahydrocarbazole

DMSO 290 2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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N-H Stretch C=0 Stretch Other Key
Compound Reference
(cm™?) (cm™?) Bands (cm™?)
1,2,3,4-
2928, 2848 (C-H
Tetrahydrocarbaz 3401 - [3]
stretch)
ole
N-Benzoyl-
1,2,3,4- 2924, 2847 (C-H
- 1675 [4]
tetrahydrocarbaz stretch)
ole
N,N-Diphenyl-
1,2,3,4-
2927, 2847 (C-H
tetrahydro-9H- - 1679 [4]
stretch)
carbazole-9-
carboxamide
7-Methyl-1-oxo-
1,2,3,4-
3256 1655, 1639 -
tetrahydrocarbaz
ole
8-Methyl-1-oxo-
1,2,3,4- 2922 (C-H
3253 1647 [5]
tetrahydrocarbaz stretch)

ole

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms in a molecule. Chemical shifts (d) are reported in parts per million (ppm)
relative to a standard reference.
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Aromatic Aliphatic
NH Proton
Compound Solvent Protons (9, Protons (9, Reference
ppm) ppm)
1,2,3,4- 2.74 (t, 4H),
7.08-7.71 (m,
Tetrahydrocar CDCls ar) 1.86-1.99 (m, [3]
bazole 4H)
6-Cyano-1-
4.69 (t, 1H),
methoxy-N,N-
_ 3.42 (s, 3H),
dimethyl-
7.83(d, 1H),  3.17 (s, 3H),
1,2,3,4-
CDCls 7.46 (dd, 1H), 2.86 (s, 3H), [4]
tetrahydro-
oH 7.26 (d, 1H) 2.58-2.73 (m,
2H), 1.82-
carbazole-9-
_ 2.17 (m, 4H)
carboxamide
N,N,-
Trimethyl- 3.04 (s, 6H),
1,2,3,4- 7.22 (d, 1H), 2.64-2.79 (m,
tetrahydro- CDCls 7.11 (d, 1H), 4H), 2.44 (s, [4]
9H- 7.00 (dd, 1H)  3H), 1.85-
carbazole-9- 1.90 (m, 4H)
carboxamide
7-Methyl-1- 2.23-3.26 (m,
oxo-1,2,3,4- 7.20-7.23 (m,  5H), 2.47 (s, 7.20-7.23 (m,
tetrahydrocar 2H) 3H), 1.19-
bazole 1.27 (m, 3H)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.
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Aromatic Aliphatic Carbonyl
Compound Solvent Carbons (6, Carbons (6, Carbon (5, Reference
ppm) ppm) ppm)
108.98,
109.61,
116.81,
1,2,3,4-
118.12, 20.05, 22.20,
Tetrahydrocar CDCls - [3]
119.96, 22.32,22.42
bazole
126.82,
133.30,
134.66
6-Cyano-1-
methoxy-N,N-
_ 103.8, 111.7,
dimethyl- 19.6, 20.8,
116.0, 120.3,
1,2,3,4- 27.7,37.0,
CDCls 124.6, 126.3, 153.6 [4]
tetrahydro- 38.5, 57.0,
127.4,136.9,
9H- 71.0
137.2
carbazole-9-
carboxamide
N,N,-
Trimethyl-
111.2, 113.6,
1,2,3,4- 21.0, 21.3,
118.1, 123.6,
tetrahydro- CDCls 22.8, 23.1, 154.8 [4]
128.9, 130.1,
9H- 23.2,38.0
133.4,135.5
carbazole-9-
carboxamide
7-Methyl-1-
oxo-1,2,3,4- 191.09,
tetrahydrocar 191.25
bazole

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which is crucial for determining the molecular weight and elucidating the
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structure.

Ke
lonization Molecular lon i
Compound Fragments Reference
Method (m/z)
(m/z)

1,2,3,4-
Tetrahydrocarbaz  GC-MS 171 170, 143 [6]

ole

N,N-Diphenyl-

1,2,3,4-

tetrahydro-9H- HRMS 364 - [4]
carbazole-9-

carboxamide

8-Methyl-1-oxo-
1,2,3,4-

ESI 261 [M]* - [5]
tetrahydrocarbaz

ole

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure
reproducibility and aid in the design of new experiments.

General Spectroscopic Methods

o UV-Visible Spectroscopy: Spectra are typically recorded on a double-beam
spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved
in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of
approximately 10—> M. The spectrum is scanned over a range of 200-400 nm.

 Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared
(FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A
small amount of the solid or liquid sample is placed directly on the ATR crystal, and the
spectrum is recorded over a range of 4000-400 cm™1,
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a spectrometer operating at a field strength of 400 MHz or higher. Samples are dissolved
in a deuterated solvent (e.g., CDCls, DMSO-de) containing tetramethylsilane (TMS) as an
internal standard (0O ppm).

o Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
analyzer. Gas chromatography-mass spectrometry (GC-MS) with electron impact (El)
ionization is also commonly used for volatile compounds.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted
tetrahydrocarbazoles.
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Caption: General workflow for the synthesis and spectroscopic characterization of substituted
tetrahydrocarbazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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